molecular formula C15H15N5OS2 B2393364 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 352563-60-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2393364
CAS RN: 352563-60-1
M. Wt: 345.44
InChI Key: UMOVQGOARSWXEP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar thiadiazole compounds, focused on inhibiting kidney-type glutaminase (GLS) for therapeutic potential. The research identified analogs with similar potency to BPTES but improved drug-like properties, including solubility, demonstrating their potential in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

Antimicrobial Activity

Several studies synthesized thiadiazole derivatives to evaluate their antimicrobial efficacy. For instance, a new series of N-substituted acetamides demonstrated promising antimicrobial and hemolytic activities against selected microbial species, indicating their potential as antimicrobial agents with variable efficacy relative to reference standards (Rehman et al., 2016). Another study synthesized thiazolidin-4-one derivatives to determine their antimicrobial activity, revealing that some compounds exhibited significant inhibition zones against various bacterial and fungal strains (Baviskar et al., 2013).

Antioxidant and Anticancer Activity

Research into heterocyclic 1,3,4-oxadiazole and pyrazole derivatives assessed their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds showed varying degrees of efficacy in these areas, with some demonstrating significant antioxidant activity and potential for tumour inhibition (Faheem, 2018).

Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these compounds in pest control strategies (Fadda et al., 2017).

Coordination Complexes and Self-Assembly

Research into pyrazole-acetamide derivatives synthesized coordination complexes with Co(II) and Cu(II), exploring the effect of hydrogen bonding on the self-assembly process. These complexes demonstrated significant antioxidant activity, showcasing the utility of thiadiazole derivatives in developing compounds with potential therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-2-13-19-20-15(23-13)18-12(21)9-22-14-16-8-11(17-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOVQGOARSWXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

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